molecular formula C15H21N3O4 B2688815 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile CAS No. 2094357-91-0

1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile

Cat. No.: B2688815
CAS No.: 2094357-91-0
M. Wt: 307.35
InChI Key: KSOSQGIFHSXIQO-UHFFFAOYSA-N
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Description

1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with oxolane-2-carbonyl and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazine derivatives are then deprotected using reagents like PhSH (thiophenol) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization and deprotection steps, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Bis(phthalimido)piperazine
  • Bis(3-aminopropyl)piperazine
  • 2,3-Dihydro-phthalazine-1,4-dione

Uniqueness

1,4-Bis(oxolane-2-carbonyl)piperazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4-bis(oxolane-2-carbonyl)piperazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c16-9-11-10-17(14(19)12-3-1-7-21-12)5-6-18(11)15(20)13-4-2-8-22-13/h11-13H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOSQGIFHSXIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(C(C2)C#N)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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